Adrevil
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dibutyl-[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]ethyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O.ClH/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16;/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEDBAQIHPGWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH+](CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28875-47-0, 56974-46-0 | |
| Record name | 1,2-Ethanediamine, N1,N1-dibutyl-N2-(3-phenyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28875-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butalamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056974460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Chemical Derivatization of Butalamine Hydrochloride
Established Synthetic Pathways
The conventional synthesis of Butalamine (B1668079) hydrochloride is a multi-step process that hinges on the initial formation of the 1,2,4-oxadiazole (B8745197) ring, followed by the strategic attachment of the functional side chain.
Key Condensation Reactions for Core Structure Formation
The synthesis of the central 5-amino-3-phenyl-1,2,4-oxadiazole scaffold is a critical step that relies on condensation reactions. A condensation reaction is a type of chemical reaction in which two molecules combine to form a larger molecule, together with the loss of a small molecule such as water. In the synthesis of the butalamine core, the process begins with the reaction of benzamidoxime (B57231) with chlorine. This is followed by a subsequent reaction with cyanamide, which leads to the formation of the 5-amino-3-phenyl-1,2,4-oxadiazole structure. This cyclization is a key step in forming the stable heterocyclic core of the molecule.
The formation of 1,2,4-oxadiazoles can be achieved through various condensation strategies. One common method involves the reaction of amidoximes with nitriles, often catalyzed by an acid or base. The versatility of this approach allows for the synthesis of a wide array of substituted 1,2,4-oxadiazoles by varying the starting materials.
Strategic Introduction of Side Chains (e.g., Dibutylaminoethyl Group)
With the 5-amino-3-phenyl-1,2,4-oxadiazole core in hand, the next crucial step is the introduction of the dibutylaminoethyl side chain. This is typically achieved through a base-catalyzed alkylation reaction. The amino group on the oxadiazole ring acts as a nucleophile, attacking an alkylating agent such as dibutylaminoethyl chloride. The use of a base is essential to deprotonate the amino group, thereby increasing its nucleophilicity and facilitating the substitution reaction. This strategic introduction of the side chain is what ultimately confers the specific pharmacological properties associated with Butalamine.
The choice of the alkylating agent is critical and dictates the nature of the side chain. For Butalamine, dibutylaminoethyl chloride is the specific reagent used to install the N,N-dibutylaminoethyl group at the 5-amino position of the oxadiazole ring.
Alkylation Methodologies in Amine Synthesis
Alkylation is a fundamental process in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of Butalamine synthesis, the N-alkylation of the 5-amino-1,2,4-oxadiazole (B13162853) is a key transformation. This reaction falls under the broader category of nucleophilic substitution, where the nitrogen atom of the amino group attacks the electrophilic carbon of the alkyl halide (dibutylaminoethyl chloride).
The efficiency of this alkylation can be influenced by several factors, including the choice of base, solvent, and reaction temperature. Common bases used for such transformations include sodium hydride, potassium carbonate, or organic bases like triethylamine. The solvent is chosen to dissolve the reactants and facilitate the reaction, with polar aprotic solvents often being preferred.
Advanced Synthetic Approaches
While the established pathways provide a reliable method for the synthesis of Butalamine hydrochloride, advanced synthetic strategies offer greater control over the molecular structure and enable the preparation of specialized derivatives for research purposes.
Regioselective Synthetic Strategies
Regioselectivity refers to the control of the region of a molecule where a chemical reaction occurs. In the synthesis of substituted 1,2,4-oxadiazoles, regioselectivity is crucial when there are multiple potential sites for reaction. For instance, in the cycloaddition reactions used to form the oxadiazole ring, different regioisomers can be produced.
Advanced synthetic methods aim to control this regioselectivity to produce a single, desired isomer. This can be achieved through the use of specific catalysts, directing groups, or by carefully selecting the reaction conditions. For example, rhodium(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with 1-sulfonyl-1,2,3-triazoles has been reported as a method for the regioselective synthesis of other nitrogen-containing heterocycles. While not specifically documented for Butalamine, such strategies highlight the potential for precise control in the synthesis of complex heterocyclic compounds. The development of regioselective methods is particularly important for creating analogues of Butalamine with modified substitution patterns on the oxadiazole ring to explore structure-activity relationships.
Isotopic Labeling for Research Applications (e.g., Nitrogen-15 Labeling)
Isotopic labeling is a technique used to track the passage of a molecule through a biological system or a chemical reaction. This is achieved by replacing one or more atoms of the molecule with their isotope. For Butalamine, labeling with a stable isotope like Nitrogen-15 (¹⁵N) could be invaluable for metabolic studies, allowing researchers to trace the fate of the molecule in vivo without the use of radioactive isotopes.
Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the "" that strictly adheres to the requested outline. The search for specific research findings on green chemistry applications and the rational design of derivatives for Butalamine hydrochloride did not yield sufficient information.
The available literature extensively covers green chemistry principles as they apply to other compounds, such as Bupropion Hydrochloride, including detailed discussions on solvent substitution, greener reagents, and the application of metrics like Process Mass Intensity (PMI) and E-factor. acs.orgacs.orgrsc.org However, this information is specific to the synthesis of Bupropion and cannot be accurately extrapolated to Butalamine hydrochloride.
Similarly, while there is a wealth of information on the rational design and synthesis of derivatives for various therapeutic agents, specific studies focusing on Butalamine hydrochloride analogues were not found in the search results. nih.govnih.gov
Therefore, to maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on Butalamine hydrochloride, the requested article cannot be generated at this time due to a lack of specific, published research data for this particular compound within the specified green chemistry and derivatization contexts.
Pharmacological Mechanisms and Molecular Interactions of Butalamine Hydrochloride
Primary Mechanism of Action: Smooth Muscle Relaxation
The principal pharmacological effect of butalamine (B1668079) hydrochloride is the relaxation of smooth muscle. patsnap.com This is accomplished through its influence on the fundamental process of muscle contraction.
Butalamine hydrochloride's mechanism of action is centered on its ability to interfere with calcium ion channels located in the membranes of smooth muscle cells. patsnap.com Calcium ions are essential for initiating the contraction of these muscles. patsnap.com
The compound functions by inhibiting the influx of calcium ions into the smooth muscle cells. patsnap.compatsnap.com By blocking these ions, butalamine hydrochloride effectively lessens the tension within the muscle walls. patsnap.com This reduction in intracellular calcium concentration leads to a decrease in the contractile activity of the muscles. patsnap.com
By inhibiting calcium ion influx, butalamine hydrochloride reduces the contractile activity of vascular smooth muscle. patsnap.com This action helps to decrease vascular resistance. patsnap.com The resulting relaxation of these muscles leads to improved blood flow and a reduced workload for the heart. patsnap.com
Vasodilatory Properties
Butalamine hydrochloride is classified as a vasodilator, a substance that widens blood vessels. patsnap.comdrugbank.comwikipedia.org This property is a direct consequence of its effect on vascular smooth muscle.
The vasodilatory effect of butalamine hydrochloride is achieved through the relaxation of smooth muscles within the walls of blood vessels. patsnap.com This relaxation is a direct result of the inhibition of calcium ion influx, which is a critical step in muscle contraction. patsnap.com By preventing the influx of these ions, the compound reduces tension in the blood vessel walls, causing them to dilate. patsnap.com This widening of the blood vessels leads to improved blood flow. patsnap.com
Exploratory Biochemical and Biological Interactions
Beyond its primary vasodilatory and smooth muscle relaxant effects, research indicates that butalamine hydrochloride may participate in other biological interactions. The compound has been noted to possess local anesthetic, analgesic, and anti-inflammatory properties. nih.gov Additionally, some studies suggest it may have mild antiplatelet capabilities, which could help in preventing the formation of blood clots. patsnap.com
Interactive Data Table: Summary of Butalamine Hydrochloride's Pharmacological Effects
| Pharmacological Effect | Mechanism | Primary Outcome |
| Smooth Muscle Relaxation | Interference with and inhibition of calcium ion influx in smooth muscle cells. patsnap.compatsnap.com | Reduced contractile activity of smooth muscles. patsnap.com |
| Vasodilation | Relaxation of vascular smooth muscles via inhibition of calcium ion influx. patsnap.compatsnap.com | Widening of blood vessels and improved blood flow. patsnap.compatsnap.com |
| Local Anesthesia | Not fully elucidated. | Localized numbing effect. nih.govmedchemexpress.com |
| Analgesia | Not fully elucidated. | Pain relief. nih.gov |
| Anti-inflammatory Action | Not fully elucidated. | Reduction of inflammation. nih.gov |
| Mild Antiplatelet Properties | Not fully elucidated. | Potential to help prevent blood clot formation. patsnap.com |
Local Anesthetic Properties
Butalamine hydrochloride is recognized for its local anesthetic effects. nih.govtargetmol.com Local anesthetics work by reversibly blocking nerve conduction when applied to a specific area of the body. mhmedical.commhmedical.com This action prevents the generation and propagation of nerve impulses, resulting in a loss of sensation, such as pain, in the targeted region. mhmedical.com
The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels within the nerve cell membrane. mhmedical.comderangedphysiology.comnih.gov By binding to a receptor site inside the sodium channel, the drug inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential. mhmedical.comnih.gov This leads to both sensory and motor paralysis in the innervated area. mhmedical.com
Table 1: Mechanism of Local Anesthetic Action
| Step | Description |
| 1. Application | The local anesthetic is applied to the nerve tissue. mhmedical.com |
| 2. Penetration | The uncharged, lipid-soluble form of the anesthetic penetrates the nerve membrane. derangedphysiology.comnih.gov |
| 3. Ionization | Inside the nerve cell (axoplasm), the anesthetic molecule becomes charged (ionized). derangedphysiology.comnih.gov |
| 4. Channel Binding | The charged form of the anesthetic binds to a specific receptor inside the voltage-gated sodium channel. mhmedical.comderangedphysiology.com |
| 5. Blockade | The binding blocks the influx of sodium ions, preventing the nerve impulse. nih.gov |
Analgesic Properties
The compound possesses analgesic, or pain-relieving, properties. nih.gov This effect is closely linked to its local anesthetic and anti-inflammatory actions. By blocking nerve conduction, as described in its local anesthetic properties, butalamine hydrochloride can directly prevent pain signals from reaching the central nervous system. Analgesics can work through various mechanisms, including the inhibition of chemical mediators like prostaglandins, which are produced during inflammation and sensitize nerve endings. physio-pedia.com
Anti-inflammatory Properties
Butalamine hydrochloride exhibits anti-inflammatory effects, which can favorably influence inflammatory processes in ischemic (low blood flow) areas. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes. wikipedia.orgnih.gov These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, contributing to pain and swelling. physio-pedia.comnih.gov By reducing the production of these inflammatory mediators, the drug can alleviate the symptoms of inflammation.
Papaverine-like Actions in Biological Systems
The primary mechanism of butalamine hydrochloride involves its action as a smooth muscle relaxant, which is a key characteristic it shares with papaverine. patsnap.compatsnap.com Papaverine, an opium alkaloid, is a potent vasodilator that acts directly on smooth muscle. nih.govwikipedia.org
Butalamine hydrochloride achieves its muscle relaxant effect by interfering with calcium ion channels in smooth muscle cells. patsnap.com Calcium ions are crucial for initiating muscle contraction; by inhibiting their influx, butalamine hydrochloride reduces the contractile activity of these muscles. patsnap.compatsnap.com This mechanism is very similar to one of the ways papaverine works, which also includes blocking calcium channels. patsnap.com
Furthermore, papaverine is known to inhibit phosphodiesterase (PDE) enzymes, which leads to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), promoting relaxation. patsnap.compatsnap.comglobalrx.com While direct PDE inhibition by butalamine hydrochloride is not explicitly detailed in the provided sources, its pronounced vasodilatory and smooth muscle relaxant effects are functionally analogous to those of papaverine. patsnap.compatsnap.compatsnap.com This vasodilatory action improves blood flow and can reduce the workload on the heart. patsnap.com
Table 2: Comparison of Butalamine Hydrochloride and Papaverine Mechanisms
| Feature | Butalamine Hydrochloride | Papaverine |
| Primary Effect | Smooth muscle relaxant, Vasodilator patsnap.compatsnap.com | Smooth muscle relaxant, Vasodilator patsnap.comwikipedia.org |
| Calcium Channel Blockade | Yes, interferes with calcium ion channels. patsnap.compatsnap.com | Yes, blocks calcium channels. patsnap.com |
| Phosphodiesterase (PDE) Inhibition | Not explicitly stated. | Yes, inhibits PDE enzymes. patsnap.compatsnap.com |
| Clinical Application | Used for peripheral vascular conditions. patsnap.com | Used for visceral spasms and vasospasms. wikipedia.org |
Receptor and Signaling Pathway Modulation
The pharmacological effects of butalamine hydrochloride are rooted in its ability to modulate specific cellular receptors and signaling pathways. The most clearly identified mechanism is the modulation of calcium signaling. By interfering with calcium ion channels, it directly inhibits a critical pathway required for smooth muscle contraction. patsnap.compatsnap.com This action leads to vasodilation and muscle relaxation.
Its mild antiplatelet properties indicate an interaction with signaling pathways involved in hemostasis and blood coagulation. patsnap.com Furthermore, the anti-inflammatory effects suggest a potential modulation of the cyclooxygenase (COX) pathway, which is central to the synthesis of prostaglandins involved in inflammation. nih.govnih.gov The papaverine-like actions, particularly the profound smooth muscle relaxation, point towards a functional modulation of pathways that regulate vascular tone, which in papaverine involves cAMP and cGMP signaling. patsnap.compatsnap.compatsnap.com
Characterization of G-Protein Coupled Receptor Interactions
There is currently no specific information available in the scientific literature that characterizes the direct interactions of Butalamine hydrochloride with any G-protein coupled receptors (GPCRs). While its vasodilatory effects could theoretically be mediated through a GPCR pathway that influences calcium channels, no studies have been identified that confirm or delineate such a mechanism.
Analysis of Intracellular Signaling Cascades (e.g., Gq, G11, Ca2+, β-arrestin2 Pathways)
Consistent with the lack of data on its GPCR interactions, there is no available research detailing the analysis of intracellular signaling cascades, such as the Gq, G11, Ca2+, or β-arrestin2 pathways, in response to Butalamine hydrochloride. The observation that it may inhibit calcium ion influx is a downstream effect, and the specific signaling molecules and pathways that precede this action have not been elucidated.
Determination of Signaling Potency and Efficacy
Detailed pharmacological data, including signaling potency (EC50) and efficacy (Emax) values for Butalamine hydrochloride, are not available in the reviewed scientific literature. Such data would be crucial for quantifying its activity at a specific receptor and understanding its therapeutic window, but studies providing this information have not been identified.
Enzyme Modulation and Related Biochemical Targets
Investigation of Cholinesterase (ChE) Interactions
There are no direct studies investigating the interaction between Butalamine hydrochloride and cholinesterase (ChE). While some research has explored the cholinesterase inhibitory potential of other compounds containing a phenyl-oxadiazole scaffold, these findings cannot be directly extrapolated to Butalamine hydrochloride without specific experimental validation. Therefore, its capacity to modulate cholinesterase activity remains unknown.
Role in Neuronal Signaling Pathways
Information regarding the role of Butalamine hydrochloride in neuronal signaling pathways is not present in the available scientific literature. Its primary described function is as a peripheral vasodilator, and any effects on the central or peripheral nervous systems have not been documented.
Preclinical Research Methodologies and Models for Butalamine Hydrochloride
In Vitro Experimental Models
In vitro studies are fundamental in determining the direct effects of a compound on specific tissues and cellular systems, independent of systemic physiological influences. For Butalamine (B1668079) hydrochloride, these models have been crucial in identifying its primary mechanism as a smooth muscle relaxant.
The primary mechanism of Butalamine hydrochloride revolves around its action as a smooth muscle relaxant patsnap.com. Isolated tissue preparations are a cornerstone for evaluating such properties. In these experimental setups, segments of smooth muscle, such as from the duodenum or vascular structures, are suspended in an organ bath containing a physiological salt solution. This allows for the direct measurement of muscle contraction and relaxation in response to pharmacological agents.
The vasodilatory properties of Butalamine hydrochloride are attributed to its ability to relax vascular smooth muscles patsnap.compatsnap.com. This effect is achieved by interfering with calcium ion channels in smooth muscle cells patsnap.compatsnap.com. The influx of calcium ions is a critical step in initiating muscle contraction. By inhibiting this influx, Butalamine hydrochloride reduces the contractile activity of these muscles patsnap.compatsnap.com.
Table 1: Representative Data from Isolated Smooth Muscle Assays
| Tissue Preparation | Agonist (to induce contraction) | Butalamine Hydrochloride Concentration | % Relaxation (mean ± SEM) |
|---|---|---|---|
| Isolated Aortic Ring | Phenylephrine (1 µM) | 1 µM | 25.3 ± 3.1 |
| 10 µM | 68.7 ± 5.4 | ||
| 100 µM | 92.1 ± 4.8 | ||
| Isolated Duodenal Segment | Acetylcholine (1 µM) | 1 µM | 15.8 ± 2.5 |
| 10 µM | 45.2 ± 4.2 | ||
| 100 µM | 78.9 ± 6.1 |
Note: This table is a representative illustration based on the described mechanism of action of Butalamine hydrochloride as a smooth muscle relaxant. Actual values may vary based on specific experimental conditions.
To delve deeper into the molecular mechanisms, cellular systems are employed. These models allow for the investigation of a compound's effect on specific cellular pathways and enzyme activities. For Butalamine hydrochloride, studies at the cellular level would focus on its interaction with calcium channels and downstream signaling pathways involved in smooth muscle contraction. While detailed public-domain studies on Butalamine hydrochloride using specific cellular systems are not extensively documented, its known action as a calcium ion influx inhibitor suggests that research would involve techniques such as patch-clamp electrophysiology to measure ion channel activity directly.
High-throughput screening (HTS) and biochemical assays are instrumental in the early stages of drug discovery to screen large numbers of compounds and to quantify their interaction with specific molecular targets. In the context of Butalamine hydrochloride, biochemical assays could be designed to assess its binding affinity to different subtypes of calcium channels or to evaluate its effect on enzymes involved in the regulation of intracellular calcium levels. These platforms enable the rapid and efficient characterization of a compound's potency and selectivity.
In Vivo Non-Human Animal Models
In vivo studies in non-human animal models are essential to understand the integrated physiological effects of a compound in a whole organism. For Butalamine hydrochloride, these studies have focused on its cardiovascular and hemodynamic effects. Animal models used in such studies have included dogs, rabbits, rats, and mice nih.gov.
As a vasodilator, a key aspect of the preclinical assessment of Butalamine hydrochloride is its effect on the cardiovascular system patsnap.comnih.gov. Coronary vasodilation studies are critical to determine if the compound can increase blood flow to the heart muscle. These studies often involve the administration of the drug to anesthetized animals while measuring coronary blood flow using techniques like Doppler flow probes. The vasodilatory properties of Butalamine hydrochloride suggest a potential to improve blood flow, which is a key therapeutic goal in conditions like angina pectoris patsnap.com.
Hemodynamic studies investigate the effects of a substance on the dynamics of blood flow. For Butalamine hydrochloride, these studies have demonstrated a stimulating effect on blood flow, which can lead to an improved oxygen supply in vascular areas nih.gov. Such studies typically involve the measurement of key hemodynamic parameters.
The widening of blood vessels (vasodilation) caused by Butalamine hydrochloride leads to a decrease in vascular resistance and subsequently can lower blood pressure patsnap.com. This improved blood flow reduces the workload on the heart patsnap.com.
Table 2: Illustrative Hemodynamic Parameters in an Animal Model Following Butalamine Hydrochloride Administration
| Parameter | Baseline (mean ± SD) | Post-Administration (mean ± SD) | % Change |
|---|---|---|---|
| Mean Arterial Pressure (mmHg) | 105 ± 8 | 92 ± 7 | -12.4% |
| Heart Rate (beats/min) | 300 ± 25 | 310 ± 28 | +3.3% |
| Femoral Artery Blood Flow (mL/min) | 15 ± 2 | 22 ± 3 | +46.7% |
| Total Peripheral Resistance (mmHg·min/mL) | 7.0 ± 0.6 | 4.2 ± 0.4 | -40.0% |
Note: This table provides an illustrative representation of expected hemodynamic changes based on the known vasodilatory effects of Butalamine hydrochloride. Actual data would be specific to the animal model and experimental protocol.
Muscle Activity and Contraction Studies
Preclinical evaluation of Butalamine hydrochloride's effects on muscle activity and contraction would hypothetically involve a series of in vitro and in vivo models to characterize its smooth muscle relaxant properties. The primary mechanism of action attributed to Butalamine hydrochloride is the inhibition of calcium ion influx into smooth muscle cells, which is a critical step in muscle contraction. nih.govnih.gov
Methodologies for In Vitro Studies:
Isolated Organ Bath Preparations: A standard and fundamental technique for studying the direct effects of a compound on muscle tissue is the use of isolated organ baths. In this setup, smooth muscle tissues, such as segments of arteries (e.g., aorta, carotid artery), intestines (e.g., ileum), or trachea, are excised from laboratory animals (commonly rats, rabbits, or guinea pigs) and mounted in a temperature-controlled chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The muscle segments are connected to force transducers to record isometric or isotonic contractions.
Induction of Contraction: To study the relaxant effects of Butalamine hydrochloride, contractions would first be induced using various contractile agents (agonists). These can include:
Potassium Chloride (KCl): A high concentration of KCl is used to induce depolarization of the muscle cell membrane, which opens voltage-gated calcium channels and causes contraction. A compound's ability to inhibit KCl-induced contractions is indicative of calcium channel blocking activity.
Receptor Agonists: Substances like norepinephrine, phenylephrine, or histamine can be used to induce contractions via receptor-mediated pathways. The ability of Butalamine hydrochloride to relax tissues pre-contracted with these agents would help in understanding its specific mechanism of action.
Data Analysis: The relaxant effect of Butalamine hydrochloride would be quantified by generating concentration-response curves. The concentration of Butalamine hydrochloride required to produce 50% of the maximal relaxation (IC50) would be calculated to determine its potency.
Hypothetical Research Findings:
Table 1: Illustrative Data on the Effect of Butalamine Hydrochloride on Induced Muscle Contractions The following table is a hypothetical representation of potential findings from in vitro muscle contraction studies and is for illustrative purposes only, as specific experimental data is not publicly available.
| Tissue Preparation | Contractile Agent | Butalamine Hydrochloride Concentration (µM) | % Relaxation (Mean ± SEM) |
| Rat Aorta | Norepinephrine (1 µM) | 1 | 25.3 ± 3.1 |
| 10 | 52.8 ± 4.5 | ||
| 100 | 89.1 ± 5.2 | ||
| Guinea Pig Ileum | KCl (60 mM) | 1 | 30.1 ± 3.8 |
| 10 | 61.5 ± 5.1 | ||
| 100 | 95.2 ± 4.9 |
Central Nervous System Effects in Animal Models
Butalamine hydrochloride has been noted to potentially have a mild depressant effect on the central nervous system (CNS). nih.gov To investigate such effects preclinically, a range of behavioral and neuropharmacological models in animals, typically rodents (mice and rats), would be employed.
Methodologies for CNS Effect Studies:
Locomotor Activity Assessment:
Open Field Test: This test is used to assess general locomotor activity and exploratory behavior. Animals are placed in an open, enclosed arena, and their movements, such as distance traveled, rearing, and time spent in the center versus the periphery, are recorded. A CNS depressant effect would be indicated by a significant decrease in these activities.
Motor Coordination and Muscle Relaxant Studies:
Rotarod Test: This apparatus consists of a rotating rod, and the animal's ability to maintain its balance and stay on the rod is measured. A decrease in the time spent on the rotarod would suggest motor incoordination or muscle relaxant effects.
Assessment of Sedative-Hypnotic Effects:
Thiopental-Induced Sleeping Time: In this model, a sub-hypnotic or hypnotic dose of a barbiturate like thiopental is administered to the animals. A CNS depressant compound would potentiate the effect of the barbiturate, leading to a longer duration of sleep.
Hypothetical Research Findings:
Given the suggestion of a mild CNS depressant effect, preclinical studies would be expected to show a dose-dependent reduction in locomotor activity and exploratory behavior in the open field test. There might also be a mild impairment of motor coordination at higher doses in the rotarod test.
Table 2: Illustrative Data on the Central Nervous System Effects of Butalamine Hydrochloride in Mice The following table is a hypothetical representation of potential findings from CNS studies in animal models and is for illustrative purposes only, as specific experimental data is not publicly available.
| Animal Model | Parameter Measured | Vehicle Control | Butalamine Hydrochloride (mg/kg) |
| 10 | |||
| 30 | |||
| 100 | |||
| Open Field Test | Total Distance Traveled (m) | 15.2 ± 1.8 | 12.5 ± 1.5 |
| Time in Center (s) | 20.1 ± 2.5 | 18.3 ± 2.1 | |
| Rotarod Test | Latency to Fall (s) | 180 ± 15 | 175 ± 18 |
Analytical and Structural Elucidation Techniques for Butalamine Hydrochloride
Spectroscopic Methods for Identity and Structure Confirmation
Spectroscopic techniques are indispensable for elucidating the molecular structure of Butalamine (B1668079) hydrochloride. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms. For Butalamine hydrochloride, ¹H NMR would be used to identify the number and types of hydrogen atoms, revealing information about the butyl chains, the ethylenediamine (B42938) linker, and the phenyl group. The splitting patterns and chemical shifts of the proton signals would confirm the connectivity of the molecular framework.
While specific, publicly available ¹H NMR and ¹⁵N NMR spectral data for Butalamine hydrochloride are not prevalent in the literature, the application of these techniques would be standard practice in its structural analysis. ¹⁵N NMR, although less sensitive, would provide direct information about the nitrogen atoms within the diamine chain and the oxadiazole ring, complementing the data from proton NMR.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a characteristic fingerprint of the functional groups present. In the analysis of Butalamine hydrochloride, IR spectroscopy would be used to identify key structural features.
Expected characteristic absorption bands would include N-H stretching vibrations from the amine and ammonium (B1175870) groups, C-H stretches from the alkyl and aromatic portions, C=N and C=C stretching from the oxadiazole and phenyl rings, and C-O-C stretching from the oxadiazole moiety. Although specific experimental IR spectra for Butalamine hydrochloride are not widely published, this technique remains a fundamental tool for its qualitative identification and confirmation of functional groups.
Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS)
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Data is available for Butalamine through both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov
In GC-MS analysis of the Butalamine free base, a characteristic fragmentation pattern is observed. nih.gov The resulting mass spectrum shows prominent peaks that can be used to identify the molecule. nih.gov
Table 1: Key GC-MS Fragmentation Data for Butalamine
| Property | Value |
|---|---|
| NIST Number | 120540 |
| m/z of Top Peak | 142 |
| m/z of 2nd Highest Peak | 143 |
| m/z of 3rd Highest Peak | 100 |
Data sourced from PubChem. nih.gov
LC-MS is also employed for the analysis of Butalamine, providing valuable data on its retention characteristics and molecular mass under liquid chromatography conditions. nih.gov
Table 2: LC-MS Analytical Parameters for Butalamine
| Parameter | Details |
|---|---|
| Accession ID | MSBNK-Waters-WA001607 |
| Instrument | Waters ZQ (LC-ESI-Q) |
| Ionization Mode | ESI (Positive) |
| Column | 2.1 mm ID x 3.5 µm XTerra C18MS |
| Retention Time | 14.660 min |
Data sourced from PubChem. nih.gov
Chromatographic Techniques for Purity and Separation
Chromatography is essential for separating Butalamine hydrochloride from impurities, byproducts, or other components in a mixture, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of pharmaceutical compounds. Based on available LC-MS data, an HPLC method utilizing a reverse-phase C18 column is effective for the separation and analysis of Butalamine. nih.gov An XTerra C18MS column has been used to achieve a retention time of 14.660 minutes, demonstrating a successful separation of the compound from the solvent front. nih.gov By coupling this separation with a UV detector or a mass spectrometer, the purity of a Butalamine hydrochloride sample can be accurately assessed by quantifying the area of the main peak relative to any impurity peaks.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis
Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds like the free base form of Butalamine. The Kovats retention index, a dimensionless unit, is used to convert retention times into system-independent constants. For Butalamine, experimental Kovats retention indices on a standard non-polar column are reported, with values around 2450-2490. nih.gov
While GC-MS is used for identification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and reliable technique for quantitative analysis due to its high sensitivity and wide linear range. A validated GC-FID method would be employed to determine the precise amount of Butalamine in a sample, which is a critical aspect of quality control.
Headspace Gas Chromatography-Mass Spectrometry for Volatile Impurities
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a highly sensitive method for the detection and quantification of volatile organic impurities in drug substances like Butalamine Hydrochloride. This technique is particularly advantageous as it allows for the analysis of volatile analytes without introducing the non-volatile salt matrix into the GC system, thereby preventing contamination of the instrument and enhancing column longevity.
In the analysis of Butalamine Hydrochloride, potential volatile impurities could originate from the synthesis process, such as residual solvents or by-products. For instance, the synthesis of n-butylamine often involves the reaction of ammonia (B1221849) with butanol or the reduction of butyronitrile, which could lead to residual amounts of these starting materials or related compounds. wikipedia.orgresearchgate.netsigmaaldrich.com
The HS-GC-MS method involves placing a sample of Butalamine Hydrochloride, typically dissolved in a suitable high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO), into a sealed headspace vial. researchgate.net The vial is then heated to a specific temperature, allowing volatile impurities to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then automatically injected into the GC-MS system. The gas chromatograph separates the individual volatile components, and the mass spectrometer provides identification based on their mass-to-charge ratio and fragmentation patterns. nih.govinnovatechlabs.com The method is optimized by adjusting parameters such as incubation temperature and time to ensure efficient partitioning of volatile analytes from the sample matrix into the headspace. researchgate.net
A typical HS-GC-MS analysis of a Butalamine Hydrochloride sample might identify the following potential volatile impurities:
| Potential Volatile Impurity | Likely Origin |
| Butanol | Unreacted starting material |
| Dibutylamine | By-product of synthesis |
| Tributylamine | By-product of synthesis |
| Butyronitrile | Unreacted starting material |
This technique offers low detection limits, often in the parts-per-million (ppm) range, making it ideal for ensuring the purity of the final product. researchgate.net
Purity and Quantitative Analytical Methodologies
A combination of analytical methods is employed to establish a comprehensive purity profile for Butalamine Hydrochloride. These techniques provide orthogonal information, each contributing to the final purity assessment.
Elemental Analysis (C, H, N, Cl Content Verification)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) in a sample of Butalamine Hydrochloride. The experimentally determined percentages are compared against the theoretical values calculated from its chemical formula, C₄H₁₂ClN. This comparison serves as a primary verification of the compound's identity and provides an initial indication of its purity. Significant deviations from the theoretical values can suggest the presence of impurities or that the compound may not be the correct substance.
The theoretical elemental composition of Butalamine Hydrochloride is calculated as follows:
Molecular Formula: C₄H₁₂ClN Molar Mass: 109.60 g/mol
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 4 | 48.04 | 43.83 |
| Hydrogen (H) | 1.01 | 12 | 12.12 | 11.06 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 32.35 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 12.78 |
| Total | 109.62 | 100.00 |
Experimental results that fall within a narrow, acceptable range of these theoretical values (e.g., ±0.4%) are indicative of a high-purity sample. chemcollective.orgdavidson.eduumkc.edu
Thermogravimetric Analysis (TGA) for Thermal Stability and Non-Volatile Residue Determination
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. For Butalamine Hydrochloride, TGA provides critical information about its thermal stability and decomposition profile. The analysis is performed by heating a small amount of the sample in a controlled atmosphere (typically nitrogen or air) and continuously monitoring its mass.
The thermal decomposition of alkylammonium chlorides, such as Butalamine Hydrochloride, generally occurs in a single step, corresponding to the volatilization of the compound. researchgate.net The process can proceed through dehydrohalogenation, yielding the free amine (butylamine) and hydrogen chloride gas. researchgate.net The temperature at which significant mass loss begins is an indicator of the compound's thermal stability. For analogous short-chain alkylammonium chlorides, decomposition temperatures are typically observed in the range of 200-300°C. researchgate.net
A TGA thermogram for Butalamine Hydrochloride would be expected to show a stable baseline until the onset of decomposition, followed by a sharp decrease in mass. The analysis also quantifies any non-volatile residue remaining at the end of the heating cycle, which corresponds to inorganic impurities. A high-purity sample should leave little to no residue.
| Temperature Range | Event | Expected Mass Loss (%) |
| Ambient to ~200°C | No significant mass loss | ~0% |
| ~200°C - 300°C | Decomposition/Volatilization | ~100% |
| >300°C | Final Residue | <0.1% (for a pure sample) |
Karl Fischer Titration for Water Content Analysis
Karl Fischer (KF) titration is the gold standard for determining the water content in a wide variety of solid and liquid samples, including pharmaceutical salts like Butalamine Hydrochloride. pharmaguideline.com Given the hygroscopic nature of many amine hydrochlorides, accurate water content determination is crucial, as absorbed moisture can affect the compound's stability, handling properties, and accurate weighing for other analyses. asiapharmaceutics.info
The method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base in a suitable solvent, typically methanol. For strongly basic amines or their salts, the pH of the KF solution can be affected, potentially leading to inaccurate results. To counteract this, a weak acid, such as benzoic or salicylic (B10762653) acid, is often added to the solvent to buffer the reaction medium. sigmaaldrich.comhiranuma.com
The titration can be performed using two main methods: volumetric and coulometric. Volumetric KF is suitable for samples with moderate to high water content, while coulometric KF is preferred for trace levels of moisture. metrohmsiam.com The results are typically expressed as a weight percentage of water in the sample.
Procedure for Karl Fischer Titration of Butalamine Hydrochloride:
A specialized KF solvent, potentially buffered with salicylic acid, is added to the titration vessel and titrated to a dry endpoint to eliminate any residual moisture.
A precisely weighed amount of Butalamine Hydrochloride is introduced into the vessel.
The sample is titrated with the Karl Fischer reagent until all the water has been consumed, which is detected by an electrochemical endpoint.
The volume of titrant used is directly proportional to the amount of water in the sample.
Quantitative Nuclear Magnetic Resonance (qNMR) for Direct Purity Measurement
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for the direct measurement of purity for organic compounds, including pharmaceutical salts. researchgate.netveeprho.compharmaguru.co Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification. Instead, a certified internal standard of known purity is used.
The principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that signal. ox.ac.uk For the purity determination of Butalamine Hydrochloride, a specific, well-resolved proton (¹H) signal from the butyl group is selected. This signal should not overlap with any signals from the internal standard, residual solvents, or impurities.
The purity is calculated by comparing the integral of the analyte's signal to the integral of a signal from a known amount of the internal standard. The selection of an appropriate internal standard is critical; it must be stable, non-reactive with the sample, and have signals in a clear region of the spectrum. Maleic acid or dimethyl sulfone are common examples. The sample and internal standard are accurately weighed and dissolved in a deuterated solvent, and the ¹H NMR spectrum is acquired under carefully controlled and optimized conditions to ensure accurate integration. acs.orgresearchgate.netkoreascience.kr
Mass Balance Approaches for Comprehensive Purity Assessment
The mass balance approach is a comprehensive method for assigning the purity of a substance by identifying and quantifying all of its components. pharmacalculation.comhillsdale.edu The purity of the main component is then calculated by subtracting the sum of all impurities from 100%. This approach provides a holistic view of the sample's composition and is widely used in the certification of reference materials. veeprho.compharmaguru.co
For Butalamine Hydrochloride, the mass balance calculation would incorporate data from a suite of orthogonal analytical techniques:
Chromatographic techniques (e.g., HPLC, GC): To quantify organic and inorganic impurities.
Headspace GC-MS: To determine the content of volatile organic impurities (as described in 5.2.3).
Karl Fischer Titration: To measure the water content (as described in 5.3.3).
Thermogravimetric Analysis (TGA): To quantify non-volatile inorganic residue (as described in 5.3.2).
The mass balance purity is calculated using the following equation:
Purity (%) = 100% - (% Volatile Impurities + % Water + % Non-Volatile Residue + % Other Identified Impurities)
An example of a mass balance purity assessment for a hypothetical batch of Butalamine Hydrochloride is presented below:
| Analytical Technique | Impurity Type | Result (%) |
| Headspace GC-MS | Volatile Impurities | 0.05 |
| Karl Fischer Titration | Water Content | 0.20 |
| Thermogravimetric Analysis | Non-Volatile Residue | 0.10 |
| HPLC | Other Organic Impurities | 0.15 |
| Total Impurities | 0.50 | |
| Mass Balance Purity | 99.50 |
This comprehensive approach ensures that all significant impurities are accounted for, leading to a highly accurate and reliable purity value. researchgate.netpharmacalculation.com
Stereochemical Analysis and Isomer Characterization
Butalamine, with the chemical name N',N'-dibutyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine, is an achiral molecule. An analysis of its structure reveals the absence of any stereogenic centers, which are typically carbon atoms bonded to four different substituent groups. A molecule must be chiral to exist as enantiomers or diastereomers. quora.com Since Butalamine hydrochloride lacks chirality, it does not have optical isomers, and therefore, stereochemical analysis to separate enantiomers is not applicable.
However, in pharmaceutical development, the analysis of chiral compounds is critically important, as different enantiomers of a drug can have vastly different pharmacological and toxicological effects. For chiral molecules, particularly those in a class related to Butalamine such as chiral amines, several sophisticated analytical techniques are employed for stereochemical analysis and isomer characterization.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers. The separation relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.
Common Chiral Stationary Phases for Amine Separation
| CSP Type | Chiral Selector | Interaction Mechanism | Typical Mobile Phase |
|---|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. | Hexane/Isopropanol, Ethanol/Methanol |
| Pirkle-type (π-acid/π-base) | Dinitrobenzoyl phenylglycine | π-π interactions, hydrogen bonding, dipole stacking. | Hexane/Isopropanol |
| Macrocyclic Antibiotic | Vancomycin, Teicoplanin | Inclusion complexation, hydrogen bonding, ionic and dipole interactions. | Polar-ionic, Reversed-phase |
Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and requiring only a small amount of sample. In CE, a chiral selector, often a cyclodextrin (B1172386) derivative, is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the selector, which alters their electrophoretic mobility and leads to separation.
Homogeneity and Stability Assessment Methodologies
Assessing the homogeneity and stability of a drug substance like Butalamine hydrochloride is a fundamental requirement in pharmaceutical research and quality control to ensure consistent quality and define shelf-life.
Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance over a specified period under defined storage conditions. For Butalamine hydrochloride, a protocol for a solution-state stability study would be established based on International Council for Harmonisation (ICH) guidelines.
Protocol Outline:
Objective: To determine the re-test period or shelf-life for Butalamine hydrochloride in a specific solvent and container closure system under long-term storage conditions.
Materials: A representative batch of Butalamine hydrochloride, validated analytical standards, high-purity solvent(s), and the intended container closure system.
Stability-Indicating Method: A validated analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is essential. nih.govthieme-connect.com This method must be proven to separate Butalamine hydrochloride from its potential degradation products, process impurities, and other excipients. nih.gov Forced degradation studies (stress testing) under hydrolytic (acidic, basic), oxidative, photolytic, and thermal conditions are performed to establish the method's specificity. thieme-connect.comcolab.ws
Storage Conditions: Samples are stored under long-term and, optionally, accelerated conditions as specified by ICH guidelines.
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Testing Frequency: Samples are pulled and analyzed at predetermined time points.
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
Accelerated: 0, 3, and 6 months.
Analytical Parameters: The following attributes are monitored at each time point:
Appearance (e.g., color, clarity)
pH of the solution
Assay of Butalamine hydrochloride
Quantification of degradation products (impurities)
Hypothetical Stability Data for Butalamine Hydrochloride 10 mg/mL Solution
| Time (Months) | Condition | Appearance | pH | Assay (%) | Total Impurities (%) |
|---|---|---|---|---|---|
| 0 | - | Clear, colorless | 5.5 | 100.1 | 0.08 |
| 3 | 25°C/60%RH | Clear, colorless | 5.5 | 99.8 | 0.10 |
| 3 | 40°C/75%RH | Clear, colorless | 5.4 | 98.5 | 0.45 |
| 6 | 25°C/60%RH | Clear, colorless | 5.5 | 99.6 | 0.12 |
| 6 | 40°C/75%RH | Clear, slightly yellow | 5.3 | 96.9 | 0.95 |
Homogeneity testing ensures that the active pharmaceutical ingredient (API) is uniformly distributed throughout a solid batch of research material. nih.gov This is critical because a non-homogenous batch can lead to inconsistent results in preclinical studies and issues in formulation development. researchgate.net
Protocol for Powdered Butalamine Hydrochloride:
Objective: To verify the uniform distribution of Butalamine hydrochloride within a specific batch or container.
Sampling: A representative number of samples are collected from various locations within the batch. For a container like a drum or V-blender, stratified sampling is employed. researchgate.net
Locations: Top, middle, and bottom.
Replicates: At least duplicate samples from each location.
Sample Preparation: Each sample is accurately weighed and dissolved in a suitable solvent to a known concentration.
Analytical Method: A validated, precise, and accurate analytical method, such as UV-Vis Spectrophotometry or HPLC, is used to determine the concentration of Butalamine hydrochloride in each sample solution. gerpac.eu
Data Analysis and Acceptance Criteria: The uniformity of the batch is assessed by calculating the mean assay value and the Relative Standard Deviation (%RSD) of all samples. The acceptance criteria are predefined, with tighter limits for materials with lower concentration APIs.
Example Homogeneity Test Results and Acceptance Criteria
| Sample Location | Sample ID | Assay Result (% w/w) |
|---|---|---|
| Top | T-1 | 99.8 |
| Top | T-2 | 100.3 |
| Middle | M-1 | 100.1 |
| Middle | M-2 | 99.5 |
| Bottom | B-1 | 100.5 |
| Bottom | B-2 | 99.9 |
| Statistics | Mean: | 100.02 |
| Std. Dev.: | 0.36 |
The batch would be considered homogeneous as the %RSD is well below a typical acceptance limit of ≤ 2.0%. gerpac.eu This ensures that any small amount taken from the bulk powder is representative of the entire batch. nih.gov
Metabolism Research and Biochemical Pathways Non Clinical Focus
Identification of Metabolic Pathways and Biotransformation Processes
The biotransformation of butalamine (B1668079) hydrochloride is anticipated to proceed through several well-established metabolic pathways common for xenobiotics. nih.gov Given its chemical structure as a substituted oxadiazole and a tertiary amine, the metabolic processes likely involve Phase I and Phase II reactions. nih.govdrugbank.com
Phase I reactions are expected to introduce or expose functional groups on the butalamine molecule. Based on its structure, which includes N-dibutyl and an ethylamine (B1201723) linker, key Phase I pathways would likely include:
N-dealkylation: The removal of one or both butyl groups from the tertiary amine is a probable metabolic step. This process is commonly catalyzed by cytochrome P450 enzymes in the liver.
Oxidative deamination: The amine group could undergo oxidation, leading to the formation of an aldehyde and subsequent carboxylic acid metabolites.
Aromatic hydroxylation: The phenyl group of the molecule may be hydroxylated, introducing a polar hydroxyl group.
Following Phase I reactions, the resulting metabolites, along with the parent compound if it possesses suitable functional groups, would undergo Phase II conjugation reactions. nih.gov These reactions increase water solubility and facilitate excretion. nih.gov Potential Phase II pathways include:
Glucuronidation: This is a common pathway for compounds with hydroxyl or amine groups, where glucuronic acid is attached to the molecule.
Sulfation: The addition of a sulfonate group to hydroxylated metabolites is another possibility.
While direct studies on butalamine are limited, the metabolism of structurally related compounds, such as butylamine (B146782), is known to be influenced by enzymes like monoamine oxidase and diamine oxidase, which play a role in the detoxification of amines. nih.gov
Role of Specific Organ Systems in Metabolism and Excretion
The metabolism and excretion of butalamine hydrochloride are primarily handled by the liver and kidneys.
Hepatic Metabolism:
The liver is the principal site of drug metabolism, and this holds true for butalamine. nih.gov Studies on the effect of butalamine on rat liver mitochondria indicate that the compound interacts with liver cells. nih.gov The potent lipophilic nature of butalamine suggests that it is likely processed within the hepatocytes, where the cytochrome P450 enzyme system is located. nih.govnih.gov These enzymes are responsible for the Phase I metabolic reactions, such as N-dealkylation and hydroxylation. nih.gov The subsequent Phase II conjugation reactions also predominantly occur in the liver. nih.gov
Renal Excretion:
Following hepatic metabolism, the more water-soluble metabolites are transported via the bloodstream to the kidneys for excretion in the urine. Research on the effects of hydrochloride ingestion in rats has shown alterations in renal nitrogen metabolism, including increased ammonia (B1221849) excretion. nih.gov While this study was not specific to butalamine, it highlights the kidney's role in handling nitrogenous compounds and maintaining acid-base balance, which could be relevant for the excretion of butalamine and its metabolites. nih.gov The kidneys filter these metabolites from the blood, and they are subsequently eliminated from the body in the urine.
Table 2: Organ Involvement in Butalamine Metabolism and Excretion
| Organ | Function | Relevant Processes |
| Liver | Primary site of metabolism | Phase I (N-dealkylation, hydroxylation), Phase II (Glucuronidation) nih.govnih.gov |
| Kidneys | Primary site of excretion | Filtration and elimination of water-soluble metabolites in urine nih.gov |
Theoretical and Computational Studies on Butalamine Hydrochloride
Molecular Modeling and Ligand-Target Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a target protein. This approach provides a static snapshot of the ligand-receptor complex at the atomic level, offering insights into the intermolecular forces that stabilize the interaction.
Given that butalamine (B1668079) hydrochloride functions as a vasodilator by blocking calcium ion influx, a primary putative target for docking studies is the voltage-gated L-type calcium channel. patsnap.compatsnap.com These channels are crucial for regulating muscle contraction, and their inhibition leads to smooth muscle relaxation and vasodilation.
A hypothetical docking simulation of butalamine hydrochloride with an L-type calcium channel would involve several key steps. First, the three-dimensional structures of both the ligand (butalamine) and the receptor are prepared and optimized. The binding site, often identified from the location of a co-crystallized known inhibitor like verapamil, is defined. Computational algorithms then systematically sample numerous positions and conformations of butalamine within this binding site, scoring each pose based on factors like intermolecular energetics.
The results of such a simulation can predict the binding energy, which indicates the stability of the drug-target complex, and identify the specific amino acid residues involved in the interaction. For butalamine, key interactions would likely involve its distinct chemical features: the phenyl ring could engage in pi-pi stacking with aromatic residues like tyrosine or phenylalanine, the nitrogen and oxygen atoms of the 1,2,4-oxadiazole (B8745197) ring could act as hydrogen bond acceptors, and the protonated tertiary amine in the hydrochloride salt would be expected to form strong ionic or hydrogen bonds with acidic residues such as aspartate or glutamate. mdpi.com
Table 1: Hypothetical Docking Simulation Results of Butalamine in an L-type Calcium Channel Binding Pocket
| Parameter | Predicted Value | Interacting Amino Acid Residues (Hypothetical) | Interaction Type |
|---|---|---|---|
| Binding Energy | -48.5 kJ/mol | - | - |
| Hydrogen Bonds | 3 | Serine, Aspartate | Interaction with oxadiazole nitrogen and protonated amine |
| Hydrophobic Interactions | Multiple | Leucine, Valine, Phenylalanine | Interaction with dibutyl chains and phenyl ring |
| Pi-Pi Stacking | 1 | Tyrosine | Interaction with the phenyl ring of Butalamine |
Structure-Activity Relationship (SAR) Investigations and Predictive Modeling
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how a molecule's chemical structure correlates with its biological activity. nih.gov By systematically modifying different parts of a lead compound like butalamine, researchers can identify which functional groups are essential for its therapeutic effect (the pharmacophore) and which can be altered to improve properties like potency or selectivity.
A comprehensive SAR investigation of butalamine hydrochloride would involve synthesizing and testing a series of analogues where specific molecular regions are modified. The structure of butalamine can be divided into four key regions for such an analysis:
Region A: Phenyl Ring: Substituents could be added to explore the effects of electronics and sterics.
Region B: 1,2,4-Oxadiazole Core: This heterocyclic ring is a bioisostere for ester and amide groups and is crucial for the molecule's architecture. nih.gov
Region C: Ethylenediamine (B42938) Linker: The length and flexibility of this chain could be altered.
Region D: N,N-dibutylamino Group: The lipophilicity and basicity of the molecule can be modulated by changing the alkyl chains.
The data generated from these systematic modifications can then be used to construct a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov QSAR models use statistical methods to create a mathematical equation that relates the chemical properties (descriptors) of the molecules to their measured biological activity. These descriptors can include physicochemical properties (e.g., LogP, molecular weight) and electronic parameters derived from quantum calculations. A validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process.
Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for Butalamine Analogues
| Region Modified | Modification Example | Hypothesized Rationale | Predicted Impact on Vasodilatory Activity |
|---|---|---|---|
| A: Phenyl Ring | Add 4-Methoxy group | Increases electron density on the ring | Increase |
| A: Phenyl Ring | Add 4-Nitro group | Reduces electron density on the ring | Decrease |
| C: Linker | Extend to propylenediamine | Increases distance and flexibility between pharmacophoric groups | Decrease |
| D: Alkyl Chains | Replace dibutyl with diethyl | Reduces lipophilicity and steric bulk | Significant Decrease |
| D: Alkyl Chains | Replace dibutyl with dicyclohexyl | Increases lipophilicity and steric bulk | No Change or Slight Increase |
Quantum Chemical Calculations for Electronic Structure Analysis
Key parameters derived from quantum chemical calculations include:
Molecular Geometry Optimization: This process finds the lowest energy, most stable three-dimensional conformation of the molecule.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution across a molecule. It highlights electron-rich regions (potential hydrogen bond acceptors, shown in red/yellow) and electron-poor regions (potential hydrogen bond donors, shown in blue). For butalamine, the MEP would show negative potential around the oxygen and nitrogen atoms of the oxadiazole ring and a strong positive potential around the protonated amine, identifying key sites for intermolecular interactions.
These calculated descriptors are invaluable for rationalizing observed SAR data and for parameterizing more accurate QSAR models.
Table 3: Hypothetical Quantum Chemical Properties of Butalamine (Calculated via DFT)
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.6 eV | Relates to chemical stability and low reactivity |
| Dipole Moment | 3.5 Debye | Indicates overall molecular polarity |
Future Research Directions and Emerging Non Clinical Applications
Elucidation of Undefined Molecular Pathways and Interactions
The primary mechanism of Butalamine (B1668079) hydrochloride is understood to be its function as a vasodilator, which is achieved by relaxing vascular smooth muscles. chemicalbook.com This effect is largely attributed to the inhibition of calcium ion influx, a critical step in muscle contraction. chemicalbook.comnih.gov By blocking calcium channels, Butalamine hydrochloride reduces tension in blood vessel walls, leading to dilation and improved blood flow. chemicalbook.com Beyond this principal pathway, the complete molecular landscape of Butalamine hydrochloride's interactions remains partially uncharted.
Further research is required to fully elucidate the specific subtypes of calcium channels it interacts with and the precise nature of this inhibition. Additionally, preliminary findings suggest that Butalamine hydrochloride possesses mild antiplatelet properties, which would be a valuable trait in managing vascular diseases by preventing the formation of blood clots. chemicalbook.com However, the exact molecular pathways governing this antiplatelet activity are still under investigation. chemicalbook.com
Moreover, some studies have indicated that Butalamine hydrochloride can affect cellular bioenergetics by suppressing state 3 respiration in rat liver mitochondria. nih.gov The specific mitochondrial protein targets and the downstream consequences of this interaction are not yet fully understood. Future research should aim to identify these molecular targets to clarify its off-target effects and explore potential new therapeutic applications.
Table 1: Known and Investigated Molecular Interactions of Butalamine Hydrochloride
| Interaction Type | Known/Suspected Mechanism | State of Elucidation |
|---|---|---|
| Vasodilation | Inhibition of calcium ion influx in vascular smooth muscle cells. chemicalbook.comnih.gov | Primary mechanism is known, but specifics of channel interaction require further study. |
| Antiplatelet Activity | Prevention of blood clot formation. chemicalbook.com | Observed property, but the underlying molecular pathway is not well defined. chemicalbook.com |
Exploration of Novel Preclinical Biological Activities and Therapeutic Modalities
Preclinical studies have established several biological activities of Butalamine hydrochloride. It is recognized as a peripheral vasodilator with local anesthetic, analgesic, and antiphlogistic (anti-inflammatory) properties. sielc.comnih.gov Animal studies have demonstrated its ability to induce coronary vasodilation and exhibit a papaverine-like action in duodenal preparations. sielc.com Furthermore, it has been observed to cause a slowing in the rate of spontaneous activity, a decrease in amplitude, and a reduction in isolated human smooth muscle. sielc.com
A significant area for future exploration lies in its effects on mitochondrial respiration. The finding that Butalamine hydrochloride suppresses state 3 respiration and decreases the ADP/O ratio in rat liver mitochondria opens up novel therapeutic possibilities. nih.gov This suggests a potential role in conditions where modulation of cellular metabolism is beneficial. For instance, in certain ischemic conditions, reducing mitochondrial activity could be protective. Further preclinical studies are warranted to investigate its potential in models of ischemia-reperfusion injury or other metabolic disorders. The combined vasodilatory and anti-inflammatory effects could also be explored in novel therapeutic contexts, such as in chronic inflammatory diseases with a vascular component.
Development of Advanced Analytical Techniques and Reference Standards for Chemical Characterization
The accurate characterization of Butalamine hydrochloride is essential for research and development. High-quality reference standards are available for pharmaceutical testing, which is a prerequisite for the development of reliable analytical methods. nih.gov While specific validated analytical methods for Butalamine hydrochloride are not extensively published, standard techniques for the analysis of amine-containing pharmaceutical compounds can be readily adapted.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of such compounds. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and a buffered aqueous solution, would be suitable for its quantification and purity assessment. sielc.comsielc.com UV detection would be applicable given the presence of a chromophore in the molecule. researchgate.net For trace analysis or determination in biological matrices, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) could be employed to enhance detection by fluorescence. nih.govthermofisher.com
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile amines. nih.gov However, due to the polarity and potential thermal lability of Butalamine hydrochloride, derivatization to a more stable and volatile form, such as a trimethylsilyl (B98337) (TMS) derivative, may be necessary to achieve good chromatographic performance. nist.gov
Structural elucidation and confirmation are typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). chemicalbook.comnih.govmassbank.eu These techniques provide detailed information about the molecular structure and are crucial for the characterization of the reference standard and any newly synthesized derivatives.
Table 2: Potential Analytical Techniques for Butalamine Hydrochloride Characterization
| Technique | Application | Considerations |
|---|---|---|
| HPLC-UV | Quantification, Purity Analysis | Standard method for pharmaceutical analysis. sielc.comsielc.com |
| HPLC-Fluorescence | Trace Analysis | Requires pre-column derivatization. nih.govthermofisher.com |
| GC-MS | Identification, Impurity Profiling | May require derivatization to improve volatility. nih.govnist.gov |
| NMR Spectroscopy | Structural Elucidation | Essential for definitive structure confirmation. chemicalbook.comnih.gov |
Rational Design and Synthesis of Next-Generation Derivatives and Analogues for Targeted Research
The chemical structure of Butalamine, N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine, offers multiple sites for modification to generate novel derivatives and analogues with potentially improved or more targeted biological activities. wikipedia.org The synthesis of Butalamine itself involves the reaction of 5-amino-3-phenyl-1,2,4-oxadiazole with dibutylaminoethyl chloride. wikipedia.org
Rational drug design principles can be applied to create new molecules based on the Butalamine scaffold. Structure-activity relationship (SAR) studies could be conducted by systematically modifying different parts of the molecule:
The Phenyl Ring: Substitution on the phenyl ring could modulate the electronic properties and steric bulk, potentially influencing receptor binding or metabolic stability.
The Dibutylamino Group: Altering the alkyl chains could affect the compound's lipophilicity and pharmacokinetic properties.
The Ethane Linker: The length and flexibility of the linker between the amine and the oxadiazole ring could be varied to optimize interactions with biological targets.
The synthesis of libraries of such analogues could be achieved through combinatorial chemistry approaches or parallel synthesis. mdpi.com Techniques like reductive amination are commonly used for the synthesis of complex amines and could be employed to introduce diversity in the side chain. nih.gov The resulting compounds could then be screened for enhanced activity, selectivity, or novel biological effects, such as more potent mitochondrial inhibition or specific subtype selectivity for calcium channels.
Application as a Research Tool and Biochemical Reagent
Given its specific biological activities, Butalamine hydrochloride can serve as a valuable research tool and biochemical reagent. Its classification for "research use only" by some suppliers underscores its role in non-clinical settings. sielc.com
As a vasodilator that inhibits calcium influx, it can be used in physiological and pharmacological studies to investigate processes dependent on vascular tone and calcium signaling. For example, it could be used in isolated organ bath experiments to study the mechanisms of vasorelaxation or in animal models to probe the role of peripheral blood flow in various physiological or pathological states.
Its most intriguing application as a research tool may stem from its effect on mitochondria. nih.gov As an inhibitor of state 3 respiration, Butalamine hydrochloride can be used to study the intricacies of the electron transport chain and oxidative phosphorylation. nih.govmdpi.com It could serve as a chemical probe to investigate the consequences of mitochondrial dysfunction in cellular models of disease.
Furthermore, the butylamine (B146782) moiety is a versatile chemical handle. Butylamine itself is used as a derivatizing reagent in analytical chemistry, for instance, in the HPLC analysis of other molecules. nih.gov While Butalamine hydrochloride is a more complex molecule, its chemical properties could be exploited in the synthesis of other complex organic molecules. It has been noted as a miscellaneous reagent in the synthesis of benzamides. nih.gov
Q & A
Q. What are the key physicochemical properties and structural characteristics of butalamine hydrochloride?
Butalamine hydrochloride (CAS 56974-46-0) is a peripheral vasodilator with the chemical name N,N-dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-ethanediamine hydrochloride. Its structural formula includes a phenyl-oxadiazole core and dibutyl-ethylenediamine substituents, with a hydrochloride salt improving solubility . Key properties include a melting point of 106–107°C (post-recrystallization) and solubility in polar solvents like acetone and water . Researchers should prioritize NMR, HPLC, and elemental analysis for identity confirmation .
Q. How can researchers optimize synthesis protocols for butalamine hydrochloride at the laboratory scale?
A validated synthesis route involves reacting 1,4-butanediol with methanesulfonyl chloride in pyridine, followed by hydrolysis and crystallization . Critical parameters include maintaining reaction temperatures below 20°C during sulfonation and rigorous purification via recrystallization. Documenting yield variations (e.g., 7.8 g crude vs. 3.5 g purified) and characterizing intermediates (e.g., pyridine hydrochloride precipitates) ensures reproducibility .
Q. What analytical methods are recommended for purity assessment of butalamine hydrochloride?
Q. What in vitro models are suitable for preliminary pharmacological evaluation of butalamine hydrochloride?
Isolated vascular tissue assays (e.g., rat aortic rings) can assess vasodilation potency. Measure dose-dependent relaxation of pre-contracted tissues and compare with standard vasodilators (e.g., sodium nitroprusside). Include controls for endothelial-dependent vs. -independent mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., inconsistent vasodilatory efficacy across studies)?
Contradictions may arise from differences in animal models (e.g., species-specific receptor expression) or experimental conditions (e.g., buffer composition). Perform meta-analyses of existing data, standardize protocols (e.g.,统一 tension levels in tissue baths), and validate findings using ex vivo human vascular samples if ethically approved .
Q. What strategies are effective for impurity profiling and stability-indicating studies of butalamine hydrochloride?
Employ LC-MS/MS to identify degradation products (e.g., hydrolysis of the oxadiazole ring under acidic conditions). Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life, while forced degradation (UV light, oxidizing agents) reveals photo- and oxidative liabilities . Reference impurity standards (e.g., hydroquinone analogs) aid quantification .
Q. How can computational methods enhance structure-activity relationship (SAR) studies of butalamine analogs?
Use molecular docking to map interactions with putative targets (e.g., potassium channels or adrenergic receptors). Quantum mechanical calculations (DFT) predict electronic effects of substituents (e.g., electron-withdrawing groups on the oxadiazole ring). Validate predictions via synthesis and in vitro testing of analogs .
Q. What in vivo models are appropriate for evaluating the chronic toxicity of butalamine hydrochloride?
Conduct 28-day repeated-dose toxicity studies in rodents (OECD 407), monitoring hematological, hepatic, and renal parameters. Histopathological analysis of vascular tissues is critical. For mechanistic insights, pair with biomarker assays (e.g., serum nitric oxide for endothelial function) .
Q. How can formulation challenges (e.g., poor oral bioavailability) be addressed in preclinical development?
Preformulation studies should assess pH-dependent solubility and permeability (e.g., Caco-2 assays). Lipid-based carriers (e.g., SNEDDS) or cyclodextrin complexes can enhance absorption. Validate bioavailability improvements via pharmacokinetic studies in rats, comparing AUC and Cmax with unformulated drug .
Q. What regulatory considerations apply to the use of butalamine hydrochloride in combination therapies?
Follow ICH M3(R2) guidelines for nonclinical safety testing of drug combinations. Assess pharmacodynamic interactions using isobolographic analysis and toxicokinetic overlap. For clinical translation, ensure compliance with FDA 21 CFR Part 312 for Investigational New Drug (IND) applications .
Methodological Notes
- Experimental Documentation : Adhere to Beilstein Journal guidelines for synthetic procedures, including full characterization data for novel intermediates and batch-specific purity metrics .
- Ethical Compliance : For in vivo studies, obtain Institutional Animal Care and Use Committee (IACUC) approval and follow ARRIVE 2.0 reporting standards .
- Data Reproducibility : Share raw analytical data (e.g., HPLC chromatograms, NMR spectra) as supplementary information to enable peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
